molecular formula C15H21N3O B247751 1-Cyclopentyl-4-isonicotinoylpiperazine

1-Cyclopentyl-4-isonicotinoylpiperazine

Cat. No.: B247751
M. Wt: 259.35 g/mol
InChI Key: XRVMTNYFUMUUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-4-isonicotinoylpiperazine is a piperazine derivative characterized by a cyclopentyl group at the 1-position and an isonicotinoyl moiety (pyridine-4-carbonyl) at the 4-position of the piperazine ring.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C15H21N3O/c19-15(13-5-7-16-8-6-13)18-11-9-17(10-12-18)14-3-1-2-4-14/h5-8,14H,1-4,9-12H2

InChI Key

XRVMTNYFUMUUTF-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=NC=C3

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Cyclopentyl and cyclohexyl substituents (e.g., MT-45) increase lipophilicity compared to aromatic groups like benzhydryl (Cyclizine) or nitrophenyl .
  • Pharmacological Profiles: Cyclizine’s benzhydryl group confers antihistaminergic activity, while MT-45’s diphenylethyl moiety mimics opioid ligands . The target compound’s isonicotinoyl group may target nicotinic acetylcholine receptors or kinase enzymes.

Pharmacological and Toxicological Data

  • MT-45 : Shows µ-opioid receptor agonism (EC₅₀ = 34 nM) but causes severe toxicity (hepatic/renal damage) in humans .
  • Cyclizine : Binds to H₁ histamine receptors (Ki = 8.2 nM) and is used for motion sickness .
  • 1-(4-Chlorophenyl)piperazine : Psychoactive metabolite of trazodone; acts as a serotonin receptor agonist (5-HT₂C Ki = 120 nM) .
  • This compound: No direct data available, but its isonicotinoyl group resembles isoniazid (antitubercular agent), suggesting possible enzymatic inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.